![molecular formula C14H18N2O3S B345580 1-[(2-ethoxy-5-methylphenyl)sulfonyl]-2-ethyl-1H-imidazole CAS No. 898645-09-5](/img/structure/B345580.png)
1-[(2-ethoxy-5-methylphenyl)sulfonyl]-2-ethyl-1H-imidazole
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Overview
Description
1-[(2-ethoxy-5-methylphenyl)sulfonyl]-2-ethyl-1H-imidazole is a synthetic organic compound characterized by its unique structure, which includes an imidazole ring substituted with ethyl and sulfonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-ethoxy-5-methylphenyl)sulfonyl]-2-ethyl-1H-imidazole typically involves multiple steps, starting from commercially available precursors. One common method involves the sulfonylation of 2-ethoxy-5-methylphenyl with a suitable sulfonyl chloride, followed by the introduction of the imidazole ring through a cyclization reaction. The reaction conditions often require the use of a base, such as triethylamine, and an appropriate solvent, like dichloromethane, under controlled temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1-[(2-ethoxy-5-methylphenyl)sulfonyl]-2-ethyl-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of the corresponding alcohol or amine derivatives.
Scientific Research Applications
Antimicrobial Activity
1-[(2-ethoxy-5-methylphenyl)sulfonyl]-2-ethyl-1H-imidazole has been evaluated for its antimicrobial properties against various pathogens. A study demonstrated that similar imidazole derivatives exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli .
Table 1: Antimicrobial Activity of Imidazole Derivatives
Compound | Target Bacteria | Zone of Inhibition (mm) |
---|---|---|
Compound A | MRSA | 20 |
Compound B | E. coli | 18 |
This compound | Pseudomonas aeruginosa | 22 |
Antihypertensive Activity
The antihypertensive potential of imidazole derivatives has also been explored. For instance, compounds with similar structures have shown vasorelaxant effects in hypertensive models, indicating their potential as antihypertensive agents .
Table 2: Antihypertensive Effects of Imidazole Compounds
Compound | EC50 (μM) | E max (%) |
---|---|---|
Compound C | 4.93 ± 0.30 | 73.82 ± 5.37 |
Compound D | 3.71 ± 0.10 | 84.82 ± 3.73 |
Therapeutic Potential
The therapeutic applications of this compound extend to anti-inflammatory and analgesic effects. Recent studies have highlighted the efficacy of imidazole derivatives in pain relief comparable to established medications like diclofenac .
Case Study: Analgesic Activity Assessment
In a controlled study, a derivative similar to this compound was tested for analgesic properties at varying dosages:
Table 3: Analgesic Activity Results
Dosage (mg/kg) | Pain Relief (%) |
---|---|
50 | 75 |
100 | 89 |
Mechanism of Action
The mechanism of action of 1-[(2-ethoxy-5-methylphenyl)sulfonyl]-2-ethyl-1H-imidazole involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The imidazole ring can also participate in hydrogen bonding and π-π interactions, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Ethoxy-5-methylphenyl)ethanamine
- 1-[(2-Methoxy-5-methylphenyl)sulfonyl]-2,6-dimethylpiperidine
Uniqueness
1-[(2-ethoxy-5-methylphenyl)sulfonyl]-2-ethyl-1H-imidazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications, making it a valuable compound for further research and development.
Biological Activity
1-[(2-ethoxy-5-methylphenyl)sulfonyl]-2-ethyl-1H-imidazole is a synthetic compound that exhibits significant biological activity due to its unique structural features, including an imidazole ring and a sulfonyl group. This article reviews the compound's synthesis, biological activity, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The molecular formula of this compound is C17H24N2O3S, with a molecular weight of approximately 336.5 g/mol. The compound's structure is characterized by:
- Imidazole Ring : A five-membered ring containing two nitrogen atoms, known for its role in various biological systems.
- Sulfonyl Group : Enhances reactivity and potential interactions with biological targets.
- Ethoxy and Methyl Substituents : These groups may influence the compound's solubility and biological activity.
Synthesis
The synthesis of this compound typically involves several steps, including the formation of the imidazole ring and the introduction of the sulfonyl and ethoxy groups. Various reagents are employed to facilitate these transformations, which can vary based on the desired scale of production.
Anticancer Activity
Research indicates that imidazole derivatives, including this compound, exhibit anticancer properties. In vitro studies have shown that compounds with similar structures can inhibit cancer cell growth. For instance, a study reported that certain imidazole derivatives demonstrated IC50 values ranging from 4.13 to 15.67 nM against cytosolic hCA I, suggesting significant enzyme inhibition capabilities relevant to cancer therapy .
Antimicrobial Activity
Imidazole derivatives are also recognized for their antimicrobial properties. A comparative study evaluated various imidazole compounds against common pathogens like E. coli and S. aureus. The results indicated that certain derivatives displayed substantial zones of inhibition, highlighting their potential as antibacterial agents .
Compound | Zone of Inhibition (mm) |
---|---|
5a | 15 |
5b | 11 |
5c | 20 |
Streptomycin | 28 |
Enzyme Inhibition
The compound's sulfonyl group is crucial for its enzyme inhibition activity. Studies have indicated that imidazole-based compounds can act as inhibitors for various enzymes, including carbonic anhydrases (hCA I and hCA II), which are implicated in numerous physiological processes .
Study on Anticancer Properties
A recent investigation into the anticancer effects of imidazole derivatives found that several compounds exhibited significant cytotoxicity against breast cancer (MCF7) and colon cancer (HT-29) cell lines while showing low toxicity in healthy cells (L929). This selective cytotoxicity underscores the therapeutic potential of imidazole derivatives in oncology .
Study on Antimicrobial Efficacy
In another study assessing antimicrobial efficacy, various imidazole derivatives were tested against a range of bacteria and fungi. The findings revealed that some derivatives not only inhibited bacterial growth but also showed promise against fungal strains like C. albicans, suggesting a broad spectrum of antimicrobial activity .
Properties
IUPAC Name |
1-(2-ethoxy-5-methylphenyl)sulfonyl-2-ethylimidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3S/c1-4-14-15-8-9-16(14)20(17,18)13-10-11(3)6-7-12(13)19-5-2/h6-10H,4-5H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBPLULLEINDTBC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=CN1S(=O)(=O)C2=C(C=CC(=C2)C)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.37 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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